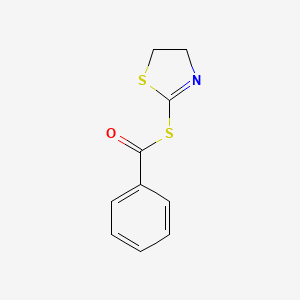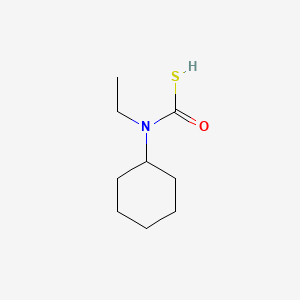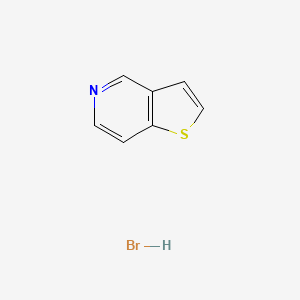
Thieno(3,2-c)pyridine, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-c]pyridine bromohydrate: is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thieno[3,2-c]pyridine bromohydrate, which includes a fused thiophene and pyridine ring, makes it a valuable compound in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine bromohydrate typically involves the reaction of substituted thiophene derivatives with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with N-aryl-2-bromoacetamides under basic conditions . Another approach involves the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide to form the thieno[3,2-c]pyridine intermediate, which is then reacted with bromine to yield the bromohydrate derivative .
Industrial Production Methods: Industrial production of thieno[3,2-c]pyridine bromohydrate often employs large-scale synthesis techniques, including multicomponent reactions and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-c]pyridine bromohydrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[3,2-c]pyridine derivatives.
Substitution: Thieno[3,2-c]pyridine derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: Thieno[3,2-c]pyridine bromohydrate is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, thieno[3,2-c]pyridine bromohydrate is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .
Medicine: The compound is being investigated for its therapeutic potential in treating cancer, inflammation, and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: Thieno[3,2-c]pyridine bromohydrate is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential in creating new materials with unique properties .
Mecanismo De Acción
Thieno[3,2-c]pyridine bromohydrate exerts its effects by interacting with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting disease-related pathways . The presence of the bromine atom enhances its binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Thieno[2,3-b]pyridine: Another member of the thienopyridine family, known for its anticancer and antiviral activities.
Thieno[3,4-b]pyridine: Exhibits similar biological activities but differs in its structural arrangement.
Thieno[2,3-c]pyridine: Used in kinase inhibition and drug discovery.
Uniqueness: Thieno[3,2-c]pyridine bromohydrate stands out due to its unique bromine substitution, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Número CAS |
65402-59-7 |
|---|---|
Fórmula molecular |
C7H6BrNS |
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
thieno[3,2-c]pyridine;hydrobromide |
InChI |
InChI=1S/C7H5NS.BrH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H |
Clave InChI |
MCTACWAHUNRESA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1SC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


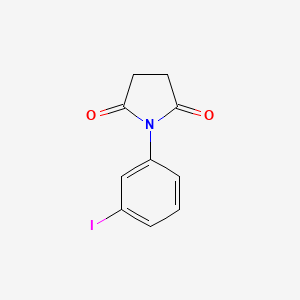

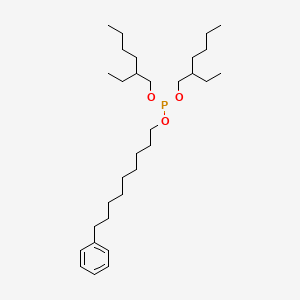
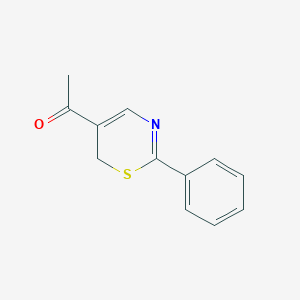
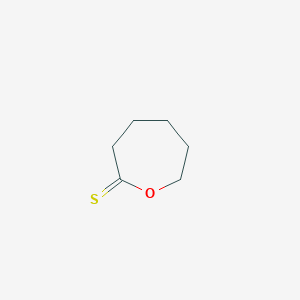
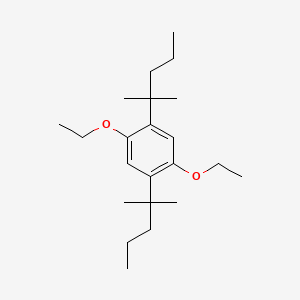
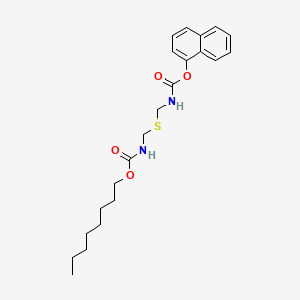
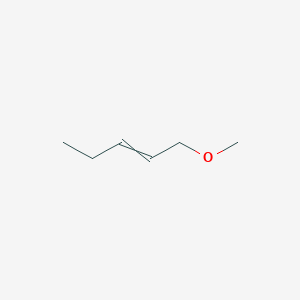
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
